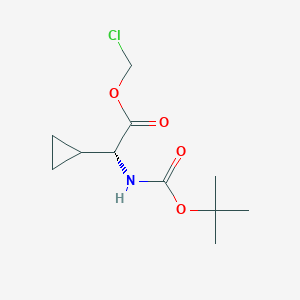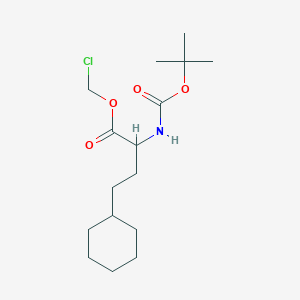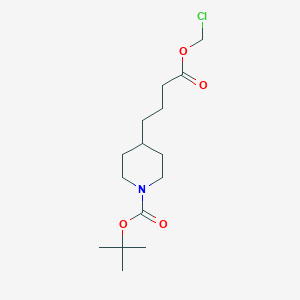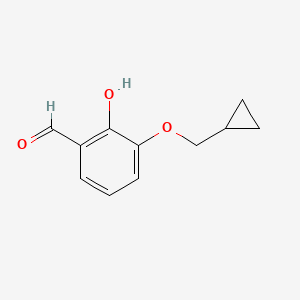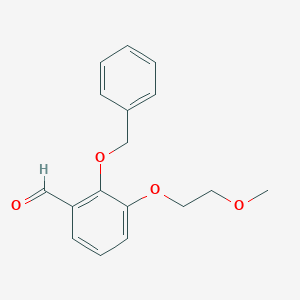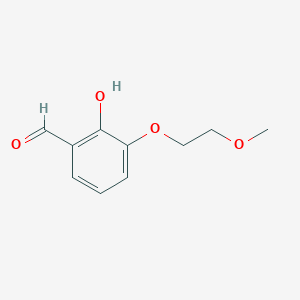
2-Hydroxy-3-(2-methoxyethoxy)benzaldehyde
Übersicht
Beschreibung
2-Hydroxy-3-(2-methoxyethoxy)benzaldehyde is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-3-(2-methoxyethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-3-(2-methoxyethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Naphthols and Naphthoquinones : A study by Martínez et al. (2005) shows that 2-(2-oxo-3-phenylpropyl)benzaldehydes are effective starting materials for synthesizing 3-phenyl-2-naphthols and 2-hydroxy-3-phenyl-1,4-naphthoquinones (Martínez et al., 2005).
Solid Phase Organic Synthesis : Secondary amide-based linkers derived from compounds like 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde can enhance the purity of products in solid phase organic synthesis, as per the research by Swayze (1997) (Swayze, 1997).
Nonlinear Optical Properties : The synthesized 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine displays good nonlinear optical properties. This was demonstrated in a study by Ünver, Karakas, and Elmali (2004), highlighting its potential in optical applications (Ünver, Karakas, & Elmali, 2004).
Enantioselective Carboligation : Benzaldehyde lyase from Pseudomonas fluorescens catalyzes enantioselective carboligation with aromatic aldehydes, including those with methoxy and dimethoxy groups, according to Demir et al. (2003) (Demir et al., 2003).
Synthesis of Tetralin-6-ol : A method for synthesizing 1,8-dimethyl-5-methoxytetralin-6-ol from 3-hydroxy-4-methoxy-benzaldehyde was improved by Banerjee, Poon, and Bedoya (2013), indicating the versatility of these compounds in chemical syntheses (Banerjee, Poon, & Bedoya, 2013).
Oxidation Reactions : Malik, Asghar, and Mansoor (2016) explored the oxidation of methoxy benzaldehydes to form carboxylic acids, showing the broad chemical reactivity of these compounds (Malik, Asghar, & Mansoor, 2016).
Nonlinear Optical Crystal Growth : The growth and morphology of nonlinear optical crystals like MHBA (3-methoxy-4-hydroxy-benzaldehyde) were investigated by Salary et al. (1999), demonstrating its potential in nonlinear optics (Salary et al., 1999).
Eigenschaften
IUPAC Name |
2-hydroxy-3-(2-methoxyethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-5-6-14-9-4-2-3-8(7-11)10(9)12/h2-4,7,12H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQIANDXWPMSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-(2-methoxyethoxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








